{2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine
Description
{2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is a nitrogen-containing heterocyclic compound featuring a fused triazolopyrimidine core with a methyl substituent at position 2 and an aminomethyl group at position 5. Its molecular formula is C₈H₁₀N₅ (molecular weight: 193.23 g/mol). The compound’s structure combines the electron-deficient triazole ring with the pyrimidine scaffold, enabling diverse interactions in biological systems.
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C7H9N5/c1-5-10-7-9-3-2-6(4-8)12(7)11-5/h2-3H,4,8H2,1H3 |
InChI Key |
RBIUCQWPJCBRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of a methyl group onto the triazolo[1,5-a]pyrimidine scaffold. Specific methods include:
Alkylation: Alkylation of the parent triazolo[1,5-a]pyrimidine with a methylating agent (e.g., dimethyl sulfate or methyl iodide).
Reductive Amination: Reaction of the corresponding aldehyde or ketone with methylamine under reducing conditions.
Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes to achieve high yields.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Substitution reactions at the nitrogen atoms or the methyl group are possible.
Alkylation: Dimethyl sulfate, methyl iodide, base (e.g., sodium hydroxide).
Reductive Amination: Formaldehyde or ketone, methylamine, reducing agents (e.g., sodium borohydride).
Major Products:: The major products depend on the specific reaction conditions and the starting materials. Examples include N-methylated derivatives and reduced forms.
Scientific Research Applications
{(2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine} (CAS: 1700377-72-5) is a discontinued chemical compound about which you can request additional information from Cymit Química, S.L . The following applications are related to similar compounds:
Scientific Research Applications
1,2,4-triazolo[1,5-a]pyrimidines in Cancer Research:*
- Many anticancer medications incorporate the 1,2,4-triazole moiety, such as vorozole, anastrozole, and letrozole .
- Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines have been synthesized and screened for cytotoxicity against MCF-7, HCT-116, and PC-3 cancer cell lines .
- Specific derivatives, such as 2-(4-bromophenyl)triazole and 2-(anthracen-9-yl)triazole, have demonstrated excellent potency against MCF-7 cell lines .
- substitutions at the 2-position can influence anti-proliferative activity, with larger, lipophilic functional groups showing better results .
Synthesis Methods:
* A catalyst-free, additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established .
Antimicrobial Research:
* Analogs of 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines have demonstrated a reverse bioactivity profile, showing inactivity against Mycobacterium tuberculosis but inhibiting the growth of ESKAPE pathogens .
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Structure-Activity Relationships (SAR)
- However, nitro or pyridinyl groups in analogues enhance electron-deficient character, favoring interactions with electron-rich residues .
- Position 7 Functionalization : The primary amine (-CH₂NH₂) in the target compound is critical for hydrogen bonding. Derivatives with hydroxyl (D2-1d) or substituted amines (8c) show varied solubility and target engagement .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound | logP (Predicted) | Water Solubility (mg/mL) | Hydrogen Bond Donors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 1.2 | 12.5 | 2 | 3 |
| D2-1d | 2.8 | 0.5 | 4 | 7 |
| D2-2f | 1.9 | 2.1 | 3 | 6 |
| 6-Fluoro-5-methyl analogue | 1.5 | 8.3 | 2 | 2 |
- Lipophilicity : The target compound’s lower logP (1.2) compared to D2-1d (2.8) suggests better aqueous solubility, favoring oral bioavailability.
- Permeability : Fewer rotatable bonds (3 vs. 7 in D2-1d) may enhance membrane penetration.
Biological Activity
{2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine structure, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of 178.21 g/mol. The presence of the triazole and pyrimidine rings contributes to its interaction with various biological targets.
Research indicates that compounds similar to {2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine may exhibit multiple mechanisms of action:
- Modulation of Receptors : These compounds often act as modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Positive allosteric modulation has been observed, enhancing receptor activity in response to agonists like nicotine .
- Inhibition of Enzymatic Activity : The compound may also inhibit specific enzymes involved in cellular signaling pathways, contributing to anti-inflammatory effects and potential anticancer activity .
Pharmacological Profiles
Several studies have assessed the biological activity of related compounds. For instance:
- Anti-inflammatory Activity : Compounds in this class have shown significant inhibition of NF-κB/AP-1 reporter activity in response to lipopolysaccharide (LPS), suggesting potential anti-inflammatory properties .
- Anticancer Properties : Research has indicated that triazolo-pyrimidines can inhibit tubulin polymerization, thus exhibiting anticancer effects by disrupting cell division .
Case Studies
- Study on nAChR Modulation :
- Inhibition of Tubulin Polymerization :
Table 1: Biological Activity Summary
| Compound Name | Target | EC50 (µM) | Max Modulation (%) |
|---|---|---|---|
| {2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine | α7 nAChR | 0.14 | 600 |
| Anilino-triazolopyrimidine derivatives | Tubulin | ND | ND |
ND = Not Determined
Table 2: Anti-inflammatory Activity
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| Pyrazolo[1,5-a]quinazolines | 4.8 - 30.1 | Inhibition of NF-κB/AP-1 signaling |
| {2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine | <50 | Potential modulation of inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
